molecular formula C21H21N5OS B2828153 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034384-29-5

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2828153
CAS No.: 2034384-29-5
M. Wt: 391.49
InChI Key: RBZVBVPUMVGIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that features a combination of benzimidazole, pyrrolidine, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with pyrrolidine and pyrrole derivatives under specific conditions. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as DMF or DMSO. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole and thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone:

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilizing its unique structural properties in materials science, such as in the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone include other molecules that feature benzimidazole, pyrrolidine, pyrrole, and thiazole moieties. Examples include:

  • (2-methyl-1H-benzo[d]imidazol-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
  • (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and functionalities.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-14-19(28-21(22-14)24-10-5-6-11-24)20(27)25-12-9-16(13-25)26-15(2)23-17-7-3-4-8-18(17)26/h3-8,10-11,16H,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZVBVPUMVGIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C(=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.